7-Bromo-3-cyclopropylbenzo[D]isoxazole
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Overview
Description
7-Bromo-3-cyclopropylbenzo[D]isoxazole is a heterocyclic compound that features a bromine atom and a cyclopropyl group attached to a benzoisoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-cyclopropylbenzo[D]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization . These methods provide good yields under moderate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of metal-free catalysts and eco-friendly processes is increasingly favored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-cyclopropylbenzo[D]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoisoxazoles, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
7-Bromo-3-cyclopropylbenzo[D]isoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticonvulsants and anti-inflammatory drugs.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 7-Bromo-3-cyclopropylbenzo[D]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may act as an inhibitor of certain enzymes, thereby altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoisoxazole derivatives such as:
- 3-Cyclopropylbenzo[D]isoxazole
- 7-Chloro-3-cyclopropylbenzo[D]isoxazole
- 7-Fluoro-3-cyclopropylbenzo[D]isoxazole
Uniqueness
7-Bromo-3-cyclopropylbenzo[D]isoxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atom can participate in specific interactions, making this compound particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-3-cyclopropyl-1,2-benzoxazole |
InChI |
InChI=1S/C10H8BrNO/c11-8-3-1-2-7-9(6-4-5-6)12-13-10(7)8/h1-3,6H,4-5H2 |
InChI Key |
MEPCXRGCJKGLRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC3=C2C=CC=C3Br |
Origin of Product |
United States |
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